Benzene, 1,3-bis(1-phenylethenyl)-
Overview
Description
“Benzene, 1,3-bis(1-phenylethenyl)-”, also known as “1,3-Bis(1-phenylvinyl)benzene”, is a chemical compound with the molecular formula C22H18 . Its average mass is 282.378 Da and its monoisotopic mass is 282.140839 Da .
Molecular Structure Analysis
The molecular structure of “Benzene, 1,3-bis(1-phenylethenyl)-” consists of a benzene ring with two phenylethenyl groups attached at the 1 and 3 positions . The compound has a molecular formula of C22H18 .Physical And Chemical Properties Analysis
“Benzene, 1,3-bis(1-phenylethenyl)-” has a molecular weight of 282.38 . Its melting point is 46-48 °C, and it has a predicted boiling point of 425.6±30.0 °C . The predicted density is 1.029±0.06 g/cm3 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Material Science and Chemistry , specifically in the study of Liquid Crystals .
Summary of the Application
“Benzene, 1,3-bis(1-phenylethenyl)-” derivatives, also known as 1,4-Bis(phenylethynyl)benzene derivatives (BPEBs), have been synthesized and applied as crucial compositions to constitute a liquid crystal mixture . These mixtures have been used to achieve blue phase liquid crystals .
Methods of Application
A number of BPEBs and their analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups have been synthesized . The effects of the different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy have been well investigated .
Results or Outcomes
Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy (Δ n) and acceptable dielectric anisotropy (Δɛ), which have been applied as the crucial compositions to constitute a liquid crystal mixture having the properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C . With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .
2. Application in Organic Electronics
Specific Scientific Field
This application falls under the field of Electronics and Material Science , specifically in the study of Organic Electronics .
Summary of the Application
“Benzene, 1,3-bis(1-phenylethenyl)-” has potential applications in various fields of research and industry, such as organic electronics, optical devices, and sensors.
Methods of Application
The specific methods of application in organic electronics are not detailed in the source.
Results or Outcomes
It has been shown to exhibit good electron transport properties, making it promising for use in organic field-effect transistors (OFETs) and solar cells.
3. Application in Polymer Science
Specific Scientific Field
This application falls under the field of Polymer Science .
Summary of the Application
“Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of polyisobutylene-based block copolymers with precisely controlled architecture by living cationic polymerization .
Methods of Application
The specific methods of application in polymer science are not detailed in the source .
Results or Outcomes
The results or outcomes of this application are not detailed in the source .
4. Application in Synthesis of Phase-Separated Super-H-Shaped Triblock Architectures
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
“Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of phase-separated super-H-shaped triblock architectures: poly (l-lactide) grafted from telechelic polyisoprene .
Methods of Application
Using “Benzene, 1,3-bis(1-phenylethenyl)-”, isoprene was polymerized in cyclohexane, yielding a high content of 1,4-PI units of 93% . Subsequently, 3 hydroxyl groups were introduced simultaneously both in α- and ω-position by means of end-functionalization of the living anionic di-lithiated polyisoprene (PI) chains with 1,2-isopropylidene glyceryl glycidyl ether (IGG) and subsequent acidic deprotection .
Results or Outcomes
The resulting hexa-hydroxy functional PI-macroinitiators were then used to initiate L -lactide (LLA) in a DBU-catalysed polymerisation, ultimately yielding super-H-shaped (PLLA) 3 - b -PI- b - (PLLA) 3 triblock structures with molecular weights of 23–49 kg mol −1 . Thermal characterisation revealed two distinct glass transition temperatures ( Tg ), indicating phase separation .
5. Application in Organic Field-Effect Transistors (OFETs) and Solar Cells
Specific Scientific Field
This application falls under the field of Organic Electronics .
Summary of the Application
“Benzene, 1,3-bis(1-phenylethenyl)-” has been shown to exhibit good electron transport properties, making it promising for use in organic field-effect transistors (OFETs) and solar cells.
Methods of Application
The specific methods of application in OFETs and solar cells are not detailed in the source.
Results or Outcomes
It has been shown to exhibit good electron transport properties.
6. Application in the Synthesis of Polystyrene
Specific Scientific Field
This application falls under the field of Polymer Science .
Summary of the Application
“Benzene, 1,3-bis(1-phenylethenyl)-” is a monomer that polymerizes with cationic polymerization to form polystyrene .
Methods of Application
The specific methods of application in the synthesis of polystyrene are not detailed in the source .
Results or Outcomes
The results or outcomes of this application are not detailed in the source .
7. Application in Synthesis of Complex Triblock Copolymer Structures
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
“Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of complex triblock copolymer structures . Specifically, it is used in the synthesis of phase-separated super-H-shaped triblock architectures: poly (l-lactide) grafted from telechelic polyisoprene .
Methods of Application
Using “Benzene, 1,3-bis(1-phenylethenyl)-”, isoprene was polymerized in cyclohexane, yielding a high content of 1,4-PI units of 93% . Subsequently, 3 hydroxyl groups were introduced simultaneously both in α- and ω-position by means of end-functionalization of the living anionic di-lithiated polyisoprene (PI) chains with 1,2-isopropylidene glyceryl glycidyl ether (IGG) and subsequent acidic deprotection .
Results or Outcomes
The resulting hexa-hydroxy functional PI-macroinitiators were then used to initiate L -lactide (LLA) in a DBU-catalysed polymerisation, ultimately yielding super-H-shaped (PLLA) 3 - b -PI- b - (PLLA) 3 triblock structures with molecular weights of 23–49 kg mol −1 . Thermal characterisation revealed two distinct glass transition temperatures ( Tg ), indicating phase separation .
8. Application in Optical Devices and Sensors
Specific Scientific Field
This application falls under the field of Optical Electronics .
Summary of the Application
“Benzene, 1,3-bis(1-phenylethenyl)-” has potential applications in various fields of research and industry, such as optical devices, and sensors.
Methods of Application
The specific methods of application in optical devices and sensors are not detailed in the source.
Results or Outcomes
It has been shown to exhibit good electron transport properties.
9. Application in the Synthesis of Polystyrene
Specific Scientific Field
This application falls under the field of Polymer Science .
Summary of the Application
“Benzene, 1,3-bis(1-phenylethenyl)-” is a monomer that polymerizes with cationic polymerization to form polystyrene .
Methods of Application
The specific methods of application in the synthesis of polystyrene are not detailed in the source .
Results or Outcomes
The results or outcomes of this application are not detailed in the source .
Safety And Hazards
“Benzene, 1,3-bis(1-phenylethenyl)-” is classified as a hazardous substance . It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin and eye irritation, genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
1,3-bis(1-phenylethenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-17(19-10-5-3-6-11-19)21-14-9-15-22(16-21)18(2)20-12-7-4-8-13-20/h3-16H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWBWDZQFGXBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067825 | |
Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,3-bis(1-phenylethenyl)- | |
CAS RN |
34241-86-6 | |
Record name | 1,3-Bis(1-phenylethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34241-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034241866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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